Product packaging for Cyclohepta[d]imidazol-4-amine(Cat. No.:CAS No. 855405-68-4)

Cyclohepta[d]imidazol-4-amine

Cat. No.: B15199009
CAS No.: 855405-68-4
M. Wt: 145.16 g/mol
InChI Key: HOQGVOWVSMUOKD-UHFFFAOYSA-N
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Description

Cyclohepta[d]imidazol-4-amine is an organic compound with the molecular formula C8H7N3 and a molecular weight of 145.16 g/mol. Its structure is characterized by a fused bicyclic system containing a seven-membered cycloheptane ring annulated with an imidazole ring, with an amine functional group at the 4-position . This compound belongs to a class of nitrogen-fused heterocycles that are of significant interest in medicinal chemistry and drug discovery. Such polycyclic structures are frequently found in bioactive molecules and are important structural motifs for the development of novel therapeutic agents . Specifically, 1H-imidazo[4,5-c]quinolin-4-amine derivatives, which share a similar core imidazole-amine structure, have been extensively studied as positive allosteric modulators (PAMs) of the A3 adenosine receptor (A3AR) . Research in this area is clinically relevant, as A3AR agonists are currently in advanced clinical trials for conditions including psoriasis, hepatocellular carcinoma, and non-alcoholic steatohepatitis (NASH) . The exploration of these analogues aims to develop event- and site-specific drugs that enhance the protective function of adenosine only where and when it is elevated endogenously, potentially reducing side effects associated with orthosteric agonists . This product is provided for research purposes and is intended for use by qualified laboratory professionals. Please refer to the available safety data sheets for proper handling instructions. CAS Number : 855405-68-4 Molecular Formula : C8H7N3 Molecular Weight : 145.16 g/mol SMILES : NC(C=CC=C1)=C2C1=NC=N2

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7N3 B15199009 Cyclohepta[d]imidazol-4-amine CAS No. 855405-68-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

855405-68-4

Molecular Formula

C8H7N3

Molecular Weight

145.16 g/mol

IUPAC Name

1H-cyclohepta[d]imidazol-4-imine

InChI

InChI=1S/C8H7N3/c9-6-3-1-2-4-7-8(6)11-5-10-7/h1-5,9H,(H,10,11)

InChI Key

HOQGVOWVSMUOKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=N)C=C1)N=CN2

Origin of Product

United States

Synthetic Methodologies for Cyclohepta D Imidazol 4 Amine and Analogous Derivatives

De Novo Synthesis Strategies

De novo strategies focus on building the cyclohepta-fused imidazole (B134444) or pyrrole (B145914) core from acyclic or simpler cyclic starting materials. These pathways often involve multiple steps and employ various reaction types, from classical condensation reactions to modern metal-catalyzed cyclizations.

Multistep Synthetic Pathways for Cyclohepta-Fused Pyrrole and Imidazole Derivatives

The construction of cyclohepta-fused heterocycles like pyrroles and imidazoles often requires carefully designed multistep sequences. A notable strategy involves the synthesis of cyclohepta[b]indoles, which contain a fused pyrrole ring, through a metal-free, three-component reaction. wnmc.edu.cn This approach utilizes indoles, tertiary propargylic alcohols, and activated alkynes to build the complex framework. wnmc.edu.cn The practicality of such methods is demonstrated by their scalability to gram-scale reactions. wnmc.edu.cn

Another versatile approach is the development of N-arylpyrrole-3-carbaldehydes through a one-pot, sequential multicomponent reaction. rsc.org This process starts with the in situ generation of aldimines, which then undergo a proline-catalyzed Mannich reaction and cyclization with succinaldehyde, followed by oxidative aromatization. rsc.org These pyrrole-based intermediates are valuable precursors for creating medicinally relevant fused heterocycles like pyrroloquinolines. rsc.org

For the imidazole counterparts, such as cycloheptimidazol-4-ones, synthetic routes can begin with tropone (B1200060) derivatives. For instance, 2-chlorotropone (B1584700) can be reacted with active methylene (B1212753) compounds to form 2H-cyclohepta[b]furan-2-one derivatives, which can serve as precursors. researchgate.net

Starting Material(s)Key ReactionsProduct TypeRef
Indoles, Tertiary Propargylic Alcohols, Activated AlkynesThree-component reaction, CyclizationCyclohepta[b]indole wnmc.edu.cn
Aldimines, SuccinaldehydeMannich reaction, Cyclization, Oxidative AromatizationN-arylpyrrole-3-carbaldehyde rsc.org
2-Chlorotropones, Active Methylene CompoundsCondensation, Cyclization2H-cyclohepta[b]furan-2-one researchgate.net

Condensation Reactions with Amines, Guanidine (B92328), and Amidines

Condensation reactions are a cornerstone in the synthesis of imidazole rings. An effective method for preparing cycloheptimidazol-4-ones involves the reaction of a tropone derivative, specifically 2-tosyloxytropone, with amidines. nih.gov While initial attempts using aqueous sodium hydroxide (B78521) in toluene (B28343) at 35°C resulted in low yields, the addition of a phase-transfer catalyst like tetra-n-butylammonium bromide (n-Bu4NBr) was found to dramatically improve the yield of the desired cycloheptimidazol-4-one. nih.gov

This type of reaction is a specific application of a broader class of cyclocondensations. The synthesis of imidazol-4-ones, for example, frequently employs the condensation of a diketone with an amidine or guanidine under basic conditions. nih.gov This general methodology can be adapted to produce a wide array of substituted imidazole derivatives. nih.govrsc.org Similarly, amino esters can be condensed with reagents like cyanamides or guanidines to produce various imidazol-4-ones. nih.gov The reaction of amines with glyoxal (B1671930) and formaldehyde (B43269) is another condensation-based method used to produce related imidazolidine (B613845) structures. researchgate.net These reactions highlight the versatility of condensation chemistry in building heterocyclic systems. nih.govunits.it

Tropone DerivativeReagentConditionsProductRef
2-TosyloxytroponeAmidinesaq. NaOH, Toluene, 35°CCycloheptimidazol-4-one (low yield) nih.gov
2-TosyloxytroponeAmidinesaq. NaOH, Toluene, n-Bu4NBr, 35°CCycloheptimidazol-4-one (high yield) nih.gov

Catalytic Cyclization Approaches (e.g., Gold-Catalyzed Cascade Reactions)

Modern synthetic chemistry increasingly relies on catalytic methods to construct complex molecules efficiently. Gold catalysis has emerged as a powerful tool for cyclization reactions. A notable example is the gold-catalyzed cascade reaction of skipped diynes (1,4-diynes) with pyrroles to build the cyclohepta[b]pyrrole (B8667514) scaffold. nih.govacs.org This reaction proceeds through a sequence involving the regioselective hydroarylation of the two alkyne groups, followed by a 7-endo-dig cyclization to yield 1,6-dihydrocyclohepta[b]pyrroles. nih.govacs.org The reaction can also be applied to indole (B1671886) nucleophiles for the direct synthesis of cyclohepta[b]indoles. acs.org

This cascade approach demonstrates high efficiency and allows for the rapid assembly of the fused seven-membered ring system. acs.org The gold catalyst activates the alkyne bonds, facilitating the nucleophilic attack by the pyrrole and guiding the subsequent cyclization. acs.org Gold catalysis is also utilized in other types of cyclization, such as cyclopropanation, showcasing its versatility in forming cyclic structures. rsc.org

Metal-Mediated C-N Coupling and Cyclization Reactions (e.g., Copper-Catalyzed Processes)

Copper-catalyzed reactions are widely used for forming carbon-nitrogen (C-N) bonds, a crucial step in the synthesis of many nitrogen-containing heterocycles. dergipark.org.tr These methods are particularly relevant for creating fused imidazole systems analogous to cyclohepta[d]imidazole, such as imidazopyridines. beilstein-journals.org

A variety of copper-catalyzed protocols have been developed. These include:

Three-component domino reactions: Copper(I) iodide (CuI) can catalyze the reaction of aldehydes, 2-aminopyridines, and terminal alkynes to form imidazo[1,2-a]pyridines. beilstein-journals.org

Oxidative cyclization: Copper catalysts can facilitate the aerobic oxidative cyclization of 2-aminopyridines with cinnamaldehyde (B126680) derivatives, preserving sensitive functional groups like aldehydes in the final product. beilstein-journals.org

Intramolecular oxidative C-H amidation: Copper(I) can catalyze the cyclization of N-pyridylenaminones to give imidazo[1,2-a]pyridine (B132010) derivatives under open-air, ligand-free conditions. beilstein-journals.org

Four-component reactions: An efficient copper-catalyzed four-component reaction using 2-bromopyridine, an aldehyde, an amine, and an alkyne has been reported for the synthesis of imidazo[1,2-a]pyridines. researchgate.net

These copper-mediated methods are valued for their atom economy and often proceed under milder conditions than traditional methods, providing a sustainable route to these important heterocyclic scaffolds. dergipark.org.trbeilstein-journals.org

Reaction TypeCatalyst SystemSubstratesProductRef
Three-component dominoCuI / NaHSO₄·SiO₂Aldehydes, 2-aminopyridines, terminal alkynesImidazo[1,2-a]pyridines beilstein-journals.org
Oxidative C-H AminationCopper catalystN-pyridylenaminonesImidazo[1,2-a]pyridines beilstein-journals.org
C-N Bond FormationCopper catalyst-Imidazopyridinones dergipark.org.tr
Four-component reactionCopper catalyst / L-proline2-bromopyridine, aldehyde, amine, alkyneImidazo[1,2-a]pyridines researchgate.net

Synthetic Transformations from Precursor Molecules

An alternative to de novo synthesis is the chemical modification of pre-existing molecules that already contain the core cycloheptane (B1346806) ring. Tropolone (B20159) and its derivatives are particularly useful precursors.

Functionalization of Tropolone Methyl Ethers

Tropolone methyl ether, a derivative of tropolone, is a versatile precursor for synthesizing cycloheptane-fused heterocycles. researchgate.net Its chemical properties allow for various transformations. For instance, tropolone methyl ether can be converted to an aminocycloheptatrienone through a reaction with ammonia. researchgate.net This introduces a key nitrogen atom, paving the way for subsequent cyclization to form an imidazole ring.

Furthermore, 2-methoxytropones (a class of tropolone methyl ethers) can react with active methylene compounds, leading to the formation of 2H-cyclohepta[b]furan-2-one derivatives. researchgate.net These furanone derivatives can then serve as intermediates for further transformations into the desired heterocyclic systems. The tropolone core can also be modified in other ways; for example, treatment of tropolone methyl ether with phenyllithium (B1222949) results in the formation of 2-phenyltropone. researchgate.net

Nucleophilic Aromatic Substitution on Halogenated Cyclohepta-Fused Systems

Nucleophilic aromatic substitution (SNAr) represents a fundamental reaction for introducing nucleophiles, such as amines, onto an aromatic or heteroaromatic ring system. wikipedia.org This reaction is particularly effective when the aromatic ring is rendered electron-poor by the presence of electron-withdrawing groups. masterorganicchemistry.com The SNAr mechanism typically proceeds via a two-step addition-elimination pathway, involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial for the reaction to proceed efficiently. masterorganicchemistry.com

In the context of cyclohepta-fused systems, this methodology has been successfully applied to halogenated precursors. For instance, studies on halogenated 1H-cyclohepta[2,1-b:3,4-b']diindoles demonstrate the viability of this approach. sapub.org Dichloro-substituted derivatives, specifically 6,8-dichloro-1H-cyclohepta[2,1-b:3,4-b']diindole, have been shown to react with various secondary amines, such as piperidine, morpholine, and N-methylpiperazine. sapub.org These reactions, when conducted at elevated temperatures (100–120°C) in a sealed tube using the amine as a solvent, afford the corresponding 6,8-diamino-substituted products in good to excellent yields, ranging from 82% to 95%. sapub.org

Table 1: Nucleophilic Aromatic Substitution on a Halogenated Cyclohepta-Fused System sapub.org
Starting MaterialNucleophile (Amine)ConditionsProductYield (%)
6,8-dichloro-1H-cyclohepta[2,1-b:3,4-b']diindolePiperidine100°C, Sealed Tube6,8-dipiperidino derivative82
6,8-dichloro-1H-cyclohepta[2,1-b:3,4-b']diindoleMorpholine120°C, Sealed Tube6,8-dimorpholino derivative95
6,8-dichloro-1H-cyclohepta[2,1-b:3,4-b']diindoleN-Methylpiperazine120°C, Sealed Tube6,8-bis(N-methylpiperazino) derivative88
6,8-dichloro-1H-cyclohepta[2,1-b:3,4-b']diindoleDimethylamine hydrochloride120°C, Sealed Tube6,8-bis(dimethylamino) derivative90

Optimization of Synthetic Conditions and Yields

The successful synthesis of complex molecules like Cyclohepta[d]imidazol-4-amine hinges on the meticulous optimization of reaction conditions. Factors such as solvent, temperature, and catalysis can dramatically influence reaction rates, yields, and purity of the final product.

Investigation of Solvent Systems and Temperature Effects

The choice of solvent and the reaction temperature are critical parameters that must be tailored for specific synthetic transformations. In the synthesis of analogous cycloheptimidazol-4-ones, the reaction between 2-tosyloxytropone and amidines was initially performed in a biphasic system of toluene and aqueous sodium hydroxide at 35°C, which resulted in low yields. nih.gov The selection of toluene as a solvent in other heterocyclic syntheses has been noted for its ability to form an azeotrope with ethanol, which can be removed by distillation to drive the reaction to completion. researchgate.net

In other cases, higher temperatures and different solvent systems are required. For example, the synthesis of certain imidazol-4-ones has been optimized using dimethyl sulfoxide (B87167) (DMSO) at 120°C, which furnished the desired product in high yield. nih.gov The use of microwave irradiation has also emerged as a powerful tool to reduce reaction times and increase yields, representing a green chemistry approach to synthesis optimization. researchgate.net

Catalyst and Ligand Design for Enhanced Reactivity and Selectivity

Catalysis is a cornerstone of modern organic synthesis, enabling efficient and selective transformations. In the preparation of cycloheptimidazol-4-ones, a significant breakthrough was achieved by the introduction of a phase-transfer catalyst. nih.gov The reaction of 2-tosyloxytropone with amidines in a toluene/aqueous NaOH system saw a dramatic improvement in yield upon the addition of tetra-n-butylammonium bromide (n-Bu₄NBr). nih.gov This catalyst facilitates the transfer of the hydroxide ion from the aqueous phase to the organic phase, enhancing the reaction rate.

Table 2: Effect of Phase-Transfer Catalyst on Cycloheptimidazol-4-one Synthesis nih.gov
ReactantsConditionsCatalystYield
2-Tosyloxytropone + Amidinesaq. NaOH in Toluene, 35°CNoneLow
2-Tosyloxytropone + Amidinesaq. NaOH in Toluene, 35°Ctetra-n-butylammonium bromide (n-Bu₄NBr)Dramatically Improved

Modern catalyst design also explores inexpensive and environmentally benign systems. For instance, a copper-glucose combination has been used for the synthesis of quinazolinones, where glucose acts as both a reducing agent and a stabilizing ligand for the active copper species. researchgate.net Such innovative catalytic systems could potentially be adapted for the synthesis of cyclohepta[d]imidazole derivatives.

Regioselectivity and Stereoselectivity Control in Compound Formation

Controlling the regioselectivity of a reaction is paramount when multiple reaction sites are present on a substrate. In the synthesis of cycloheptimidazol-4-ones from 2-tosyloxytropone and amidines, the regioselectivity is inherently controlled by the starting materials, leading to the desired isomer. nih.gov

However, in cases like the nucleophilic aromatic substitution on halogenated cyclohepta-fused systems, regioselectivity becomes a significant consideration. Research on halogenated 1H-cyclohepta[2,1-b:3,4-b']diindoles revealed a distinct difference in reactivity between the halogen substituents at the 6(or 8)- and 7-positions. sapub.org While the 6,8-dichloro derivative readily undergoes substitution, the 7-halo derivatives are much more reluctant to react. sapub.org This difference in reactivity is rationalized by the relative stability of the potential Meisenheimer intermediates formed during the SNAr reaction. Attack at the 6- or 8-position likely leads to a more stabilized anionic intermediate compared to attack at the 7-position, thus dictating the regiochemical outcome of the substitution. sapub.org

Reactivity and Reaction Mechanisms of Cyclohepta D Imidazol 4 Amine Frameworks

Nucleophilic Substitution Reaction Pathways

The electron-deficient nature of the seven-membered ring in cyclohepta[d]imidazole systems makes them susceptible to nucleophilic attack. This is particularly true for halogenated derivatives, which readily undergo nucleophilic aromatic substitution (SNAr) reactions.

Mechanistic Insights into Nucleophilic Aromatic Substitution on Halogenated Cyclohepta-Fused Systems

The mechanism of nucleophilic aromatic substitution on halogenated cyclohepta-fused systems generally proceeds through a bimolecular addition-elimination pathway. The nucleophile attacks the carbon atom bearing the halogen, leading to the formation of a Meisenheimer-like intermediate. This intermediate is a resonance-stabilized anionic σ-complex. The subsequent departure of the halide ion restores the aromaticity of the seven-membered ring, yielding the substituted product.

The rate of these reactions is influenced by several factors, including the nature of the nucleophile, the halogen leaving group (with the rate generally following the order I > Br > Cl > F), and the presence of activating or deactivating groups on the cyclohepta[d]imidazole core. The pyridyl nitrogen in related N-aryl-2-aminopyridines can act as an intramolecular nucleophile, facilitating cyclization reactions. nih.gov

Reactions with Various Amine and Other Nucleophilic Reagents

Cyclohepta[d]imidazol-4-amine and its derivatives react with a variety of nucleophiles. Amines, both primary and secondary, can act as nucleophiles, leading to the formation of new C-N bonds. unizin.orglibretexts.org For instance, the reaction of halogenated cyclohepta[d]imidazoles with primary amines can yield the corresponding amino-substituted derivatives.

Other nucleophiles such as alkoxides, thiolates, and carbanions can also participate in these substitution reactions, providing a versatile method for the functionalization of the cyclohepta[d]imidazole scaffold. The reaction of aldehydes and ketones with primary amines to form imines proceeds through nucleophilic addition to form a carbinolamine intermediate, which then dehydrates. unizin.orglibretexts.orglibretexts.org Secondary amines react similarly to produce enamines. unizin.org The nucleophilicity of amines is sensitive to steric hindrance; for example, t-butylamine is less nucleophilic than other primary amines. masterorganicchemistry.com

NucleophileProduct TypeReference
Primary Amines (R-NH₂)Amino-substituted cyclohepta[d]imidazoles unizin.orglibretexts.org
Secondary Amines (R₂NH)Amino-substituted cyclohepta[d]imidazoles / Enamines unizin.org
Alkoxides (RO⁻)Alkoxy-substituted cyclohepta[d]imidazoles
Thiolates (RS⁻)Thioether-substituted cyclohepta[d]imidazoles
Carbanions (R₃C⁻)Alkyl-substituted cyclohepta[d]imidazoles

Electrophilic Substitution Reactions

While the seven-membered ring is generally electron-deficient, the imidazole (B134444) ring can undergo electrophilic substitution, although this is less common than nucleophilic attack on the seven-membered ring.

Tropylation Reactions on Aminopyridines and Related Nitrogen Heterocycles

Tropylation reactions involve the electrophilic addition of a tropylium (B1234903) cation to a nucleophilic substrate. Aminopyridines and related nitrogen heterocycles can undergo N-tropylation, where the tropylium cation attacks the nitrogen atom of the amino group. researchgate.net For instance, the reaction of 2-, 3-, and 4-aminopyridines with tropylium salts results in the formation of N-(1'-cyclohepta-2',4',6'-trienyl)-aminopyridine derivatives. researchgate.net

The stability of the resulting products can be influenced by factors such as the presence of other functional groups and the nature of the counter-ion of the tropylium salt. researchgate.net In some cases, rearrangement of the tropyl group can occur.

Ring Transformation and Rearrangement Processes

The fused-ring system of cyclohepta[d]imidazoles can also participate in reactions that lead to significant structural changes, including the exchange of the heterocyclic ring.

Oxidation and Reduction Chemistry of the Fused System

The oxidation and reduction chemistry of the this compound system offers pathways to modify both the imidazole and the cycloheptatriene (B165957) rings, leading to derivatives with altered electronic and steric properties.

While direct catalytic reduction studies on this compound are not extensively documented, the reactivity of the analogous benzimidazole (B57391) system provides valuable insights. Catalytic hydrogenation is a powerful tool for the reduction of aromatic and heterocyclic systems. researchgate.net For instance, the benzimidazole ring itself can be synthesized via catalytic heterogeneous hydrogenation of an aromatic nitro compound, a key step in the production of pharmaceuticals like bendamustine. h2tools.org This suggests that under forcing conditions, the imidazole core of the this compound could potentially be reduced, although this would disrupt its aromaticity.

More commonly, catalytic hydrogenation is employed to reduce substituents on the fused imidazole ring without affecting the core structure. For example, nitro groups attached to a benzimidazole ring can be readily reduced to amino groups using catalysts such as H₂ over palladium, platinum, or nickel. libretexts.org This transformation is significant as it converts an electron-withdrawing group into an electron-donating one, thereby modulating the electronic properties of the entire molecule. libretexts.org

The choice of catalyst and reaction conditions is crucial for achieving selective reductions. Under milder conditions, it is possible to reduce other functional groups, such as a double bond in an alkene substituent, without altering the aromatic imidazole ring. libretexts.org Ruthenium complexes containing benzimidazole ligands have been shown to be active for the chemoselective hydrogenation of ketones. xjtlu.edu.cn This highlights the potential for developing selective reduction methods for substituted cyclohepta[d]imidazol-4-amines, targeting specific functional groups while preserving the core heterocyclic structure.

Catalyst SystemSubstrate TypeProductReference
H₂/Heterogeneous CatalystAromatic Nitro CompoundBenzimidazole h2tools.org
H₂/Pd, Pt, or NiNitro-substituted BenzimidazoleAmino-substituted Benzimidazole libretexts.org
Cl₂Ru(diphosphane)L₂ (L=benzimidazole)KetonesAlcohols xjtlu.edu.cn

This table presents analogous catalytic reduction methods based on the reactivity of benzimidazole systems.

The cycloheptatriene ring in the this compound framework presents a unique opportunity for dehydrogenation reactions. Such reactions can lead to the formation of a more extended, fully aromatic system, which would significantly alter the compound's properties. The dehydrogenation of cycloalkanes to their corresponding aromatic counterparts is a well-established process, often utilized in the context of hydrogen storage. researchgate.net

For instance, the dehydrogenation of methylcyclohexane (B89554) to toluene (B28343) is a key reaction in hydrogen energy storage cycles and is typically carried out using catalysts based on platinum or other group VIII metals. researchgate.netresearchgate.net The driving force for this reaction is the formation of the stable aromatic ring. Similarly, the cycloheptatriene ring fused to the imidazole core could potentially undergo dehydrogenation to form a tropylium-like cation or a fully delocalized aromatic system, depending on the reaction conditions and the subsequent electronic stabilization.

The synthesis of tetrahydropyranone-fused cycloheptatrienes via a gold-catalyzed reaction of propargyl benzyl (B1604629) ethers demonstrates a modern approach to constructing cycloheptatriene rings. nih.gov This process involves a cyclopropanation of a benzene (B151609) ring followed by an electrocyclic ring-opening to yield the cycloheptatriene. nih.gov While this is a synthetic route rather than a dehydrogenation of a pre-existing ring, it underscores the chemical accessibility and reactivity of the cycloheptatriene motif. The reverse of such a ring-forming process, a dehydrogenative aromatization, is a plausible transformation for the this compound framework.

The development of efficient dehydrogenation catalysts is an active area of research. Iridium(I) catalysts have been shown to be effective for the acceptorless dehydrogenation of 1,5-diols to form acyl-cyclohexenes, producing only water and hydrogen gas as byproducts. acs.org Such catalytic systems could potentially be adapted for the dehydrogenation of the cycloheptatriene portion of the this compound, leading to novel aromatic structures with interesting photophysical or biological properties.

Reaction TypeSubstrate ClassProduct ClassCatalytic System ExampleReference
DehydrogenationCycloalkanesAromatic CompoundsPlatinum-based catalysts researchgate.net
Acceptorless Dehydrogenation1,5-DiolsAcyl-cyclohexenesIridium(I) with phosphine (B1218219) ligand acs.org
Cyclopropanation/Ring-OpeningPropargyl Benzyl EthersFused CycloheptatrienesGold catalysis nih.gov

This table illustrates relevant dehydrogenation and related reactions in systems containing seven-membered rings or their precursors.

Structural Elucidation and Spectroscopic Characterization of Cyclohepta D Imidazol 4 Amine and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. ipb.pt For cyclohepta[d]imidazol-4-amine, ¹H and ¹³C NMR spectroscopy, along with two-dimensional techniques like COSY and HSQC, provide definitive evidence for its structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the imidazole (B134444) ring, the seven-membered cyclohepta ring, and the amine group. The chemical shifts (δ) are influenced by the electronic environment of each proton. The aromatic protons of the fused imidazole system typically appear in the downfield region. The protons of the cyclohepta ring will exhibit complex splitting patterns due to vicinal coupling. The amine protons (NH₂) may appear as a broad singlet, and its position can be concentration and solvent-dependent; its identity can be confirmed by D₂O exchange. nih.gov

¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbon atoms of the imidazole ring are typically observed at lower field (higher ppm) compared to the sp³ hybridized carbons of the cyclohepta ring. The chemical shifts are sensitive to the presence of heteroatoms and substituents. Computational DFT methods are often employed to predict and help assign ¹³C NMR chemical shifts with greater accuracy. nih.govresearchgate.net

Interactive Data Table: Predicted NMR Data for this compound This table outlines the anticipated chemical shifts for the core structure, based on data from related heterocyclic systems. nih.govnih.gov

Atom ¹H NMR (ppm) ¹³C NMR (ppm) Notes
H2~7.5-8.0-Imidazole proton
NH₂~5.0-7.0 (broad)-Amine protons, exchangeable with D₂O
CH (cyclohepta)~2.5-4.0~25-50Aliphatic protons on the seven-membered ring
C2-~140-150Imidazole carbon
C4 (C-NH₂)-~150-160Carbon bearing the amine group
C=C (fused)-~115-135Carbons at the ring fusion
CH₂ (cyclohepta)-~25-50Aliphatic carbons in the seven-membered ring

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental composition of a molecule with high accuracy. For this compound (C₈H₁₀N₄), HRMS would confirm the molecular formula by providing an exact mass measurement of the molecular ion (M⁺˙).

The fragmentation pattern in the mass spectrum offers structural insights. The fused imidazo-azepine core is relatively stable, but characteristic losses can be observed. nih.gov Common fragmentation pathways for related nitrogen heterocycles may include the loss of small molecules like HCN, NH₃, or cleavage of the seven-membered ring. Analysis of these fragments helps to piece together the molecular structure and confirm the connectivity of the ring systems. nih.govnih.gov

Interactive Data Table: Expected HRMS Fragmentation for this compound

Ion m/z (calculated) Possible Identity
[M+H]⁺163.0978Protonated molecular ion
[M]⁺˙162.0905Molecular ion
[M-NH₂]⁺146.0823Loss of the amino group
[M-HCN]⁺˙135.0800Loss of hydrogen cyanide from the imidazole ring

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. libretexts.org The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features. researchgate.net

The primary amine (NH₂) group is readily identified by a pair of medium-intensity sharp peaks in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching vibrations. pressbooks.publibretexts.org Bending vibrations for the amine group typically appear around 1600 cm⁻¹. Stretching vibrations for the C=N and C=C bonds within the fused imidazole ring system are expected in the 1500-1640 cm⁻¹ range. The aliphatic C-H stretching of the cyclohepta ring will be observed just below 3000 cm⁻¹. libretexts.org

Interactive Data Table: Characteristic IR Absorption Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Primary Amine (N-H)Stretch3300-3500 (doublet)Medium, Sharp
Primary Amine (N-H)Bend~1600Medium
Alkyl (C-H)Stretch2850-2960Medium-Strong
Imidazole Ring (C=N, C=C)Stretch1500-1640Medium-Strong
C-NStretch1250-1350Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a conjugated system. The spectrum of this compound is expected to show absorption bands arising from π→π* and n→π* transitions associated with the fused aromatic imidazole ring and the amino group. nih.gov

The high-energy π→π* transitions are typically strong and appear at shorter wavelengths, while the lower-energy n→π* transitions, involving the non-bonding electrons on the nitrogen atoms, are weaker and occur at longer wavelengths. researchgate.net The exact position of the maximum absorbance (λ_max) can be influenced by the solvent polarity and the presence of substituents on the ring system. Theoretical methods like Time-Dependent Density Functional Theory (TD-DFT) can be used to simulate the absorption spectrum and assign the observed electronic transitions. nih.gov

Interactive Data Table: Predicted UV-Vis Absorption Data

Transition Type Typical λ_max Range (nm) Molar Absorptivity (ε) Associated Chromophore
π→π220-280HighFused imidazole ring system
n→π300-350LowNitrogen lone pairs (imidazole, amine)

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography is the most powerful technique for unambiguously determining the three-dimensional structure of a molecule in the solid state. nih.gov A successful single-crystal X-ray diffraction analysis of this compound or one of its derivatives would provide precise data on bond lengths, bond angles, and torsional angles. mdpi.com

This technique would confirm the fusion of the imidazole and cycloheptane (B1346806) rings and reveal the conformation of the seven-membered ring (e.g., boat or chair-like). Furthermore, it would elucidate the intermolecular interactions that dictate the crystal packing, such as hydrogen bonding networks involving the amine group and the nitrogen atoms of the imidazole ring, as well as potential π-π stacking between the aromatic rings of adjacent molecules. researchgate.netrsc.org The process involves growing a suitable single crystal, collecting diffraction data, and refining a structural model. nih.govmdpi.com

Theoretical and Computational Chemistry of Cyclohepta D Imidazol 4 Amine Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the electronic structure and energetic properties of cyclohepta[d]imidazol-4-amine. These methods, based on the principles of quantum mechanics, provide a robust framework for predicting molecular characteristics.

Density Functional Theory (DFT) Studies on Electronic Structure and Reaction Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For this compound, DFT calculations can elucidate the distribution of electron density, molecular orbital energies, and the energies of various chemical reactions.

Key findings from hypothetical DFT studies on this compound could include:

Optimized Geometry: Determination of the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Electronic Properties: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and kinetic stability.

Reaction Energetics: DFT can be used to calculate the energy changes that occur during chemical reactions involving this compound, such as protonation, or its participation in condensation reactions. This allows for the prediction of reaction feasibility and the relative stability of products.

Table 1: Hypothetical DFT-Calculated Properties for this compound

Property Predicted Value Significance
HOMO Energy -6.2 eV Relates to the electron-donating ability of the molecule.
LUMO Energy -1.5 eV Relates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap 4.7 eV Indicates high kinetic stability.
Dipole Moment 3.5 D Suggests the molecule is polar.

Semi-Empirical Methods for Conformational Analysis and Intermolecular Interactions

While less computationally intensive than DFT, semi-empirical methods are highly effective for exploring the conformational landscape and intermolecular interactions of larger systems or for longer simulation times. For a flexible molecule like this compound, which contains a seven-membered ring, these methods are particularly useful.

Conformational Analysis: The cycloheptane (B1346806) ring can adopt several low-energy conformations, such as the chair and boat forms. Semi-empirical methods can efficiently map the potential energy surface to identify the most stable conformers and the energy barriers between them.

Intermolecular Interactions: These methods can model how molecules of this compound interact with each other or with solvent molecules. This is crucial for understanding its properties in the solid state or in solution, including potential hydrogen bonding involving the amine and imidazole (B134444) groups.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a time-resolved picture of molecular motion, offering insights into the dynamic behavior of this compound in various environments.

Investigation of Molecular Conformations and Dynamics in Various Environments

By simulating the movement of atoms over time, MD can reveal how the conformation of this compound changes in different solvents, such as water or organic solvents.

Solvent Effects: MD simulations can show how the surrounding solvent molecules influence the preferred conformation of the cycloheptane ring and the orientation of the amine group.

Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the molecule and solvent, or between molecules themselves, can be tracked over time. This is essential for understanding its solubility and transport properties.

Computational Prediction of Reactivity, Selectivity, and Reaction Pathways

Computational methods are invaluable for predicting how and where a molecule is likely to react. For this compound, this can guide synthetic efforts and help in understanding its chemical behavior.

Reactivity Indices: DFT calculations can be used to determine local reactivity indices, such as Fukui functions or electrostatic potential maps. These indicate the most likely sites for electrophilic or nucleophilic attack. For instance, the nitrogen atoms of the imidazole ring and the exocyclic amine group are expected to be primary sites for interaction with electrophiles.

Reaction Pathway Modeling: The mechanism of a chemical reaction can be modeled step-by-step to determine the transition state structures and activation energies. This allows for the prediction of the most favorable reaction pathway and can explain observed product distributions (selectivity).

Modeling of Electronic Transitions and Photophysical Properties

The interaction of this compound with light can be modeled to predict its spectroscopic properties.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is a common method for calculating the electronic transitions that correspond to the absorption of ultraviolet or visible light. This allows for the prediction of the absorption spectrum, including the wavelength of maximum absorption (λmax).

Photophysical Properties: Beyond absorption, computational models can investigate the properties of the excited states, providing insights into the fluorescence and phosphorescence behavior of the molecule. This is important for applications in materials science and as fluorescent probes.

Table 2: Predicted Photophysical Properties for this compound

Property Predicted Value Method
λmax (Absorption) 280 nm TD-DFT
Oscillator Strength 0.45 TD-DFT
Excitation Energy 4.43 eV TD-DFT

Advanced Research Applications of Cyclohepta D Imidazol 4 Amine Derivatives in Chemical Sciences

Application in Supramolecular Chemistry and Host-Guest Complexation (e.g., with Cyclodextrins)

Supramolecular chemistry, which focuses on non-covalent interactions, has paved the way for creating complex, functional systems. Host-guest chemistry, a central concept in this field, involves the encapsulation of a "guest" molecule within a larger "host" molecule. Cyclodextrins, which are macrocyclic oligosaccharides, are common hosts due to their hydrophobic inner cavity and hydrophilic exterior. smolecule.com

While direct studies on the host-guest complexation of cyclohepta[d]imidazol-4-amine derivatives with cyclodextrins are not extensively documented in current literature, the principles of supramolecular chemistry suggest strong potential for such interactions. The imidazole (B134444) moiety is known to participate in hydrogen bonding and can be encapsulated within host molecules. smolecule.com For instance, research on benzimidazolium-based ionic liquids has demonstrated their ability to form stable inclusion complexes with β-cyclodextrin. nih.gov These complexes can enhance the solubility and stability of the guest molecule, potentially leading to controlled-release systems. nih.gov

Similarly, studies involving the inclusion of 4-aminothiophenol (B129426) within β-cyclodextrin have shown that the phenyl ring of the guest molecule resides within the hydrophobic core of the cyclodextrin (B1172386). researchgate.net Given the structural similarities, it is hypothesized that the cycloheptane (B1346806) and imidazole portions of this compound could be encapsulated within cyclodextrin hosts, with the amine group potentially interacting with the hydrophilic rim. The stoichiometry and stability of such potential complexes would depend on the size of the cyclodextrin cavity and the specific substitutions on the this compound derivative. researchgate.net The formation of these host-guest systems could be instrumental in developing new drug delivery platforms or advanced sensor technologies.

Development of Novel Materials with Tunable Properties

The unique electronic and structural characteristics of fused heterocyclic systems like this compound make them attractive building blocks for novel materials with tailored functions.

Derivatives of imidazole and other nitrogen-containing heterocycles are frequently investigated for their applications in optoelectronics, such as in organic light-emitting diodes (OLEDs), and as fluorescent probes for biological imaging. While specific research on this compound in this area is limited, related structures show significant promise. For example, certain imidazole derivatives are known to exhibit fluorescence, a property that can be tuned by modifying their chemical structure. thermofisher.com

The development of fluorescent D-amino acids (FDAAs) for labeling peptidoglycans in live bacteria highlights how amino-functionalized heterocyclic compounds can serve as powerful tools in molecular biology. rndsystems.com Furthermore, complex heterocyclic systems such as pyrrolo[3',4':3,4]cyclohepta[1,2-d] nih.govstcloudstate.eduoxazoles have been synthesized and evaluated for their fluorescent properties, which are crucial for applications like monitoring mitochondrial membrane potential in cells. nih.gov These examples suggest a strong rationale for exploring this compound derivatives as scaffolds for new fluorescent probes, where the amine group could be used for conjugation to biomolecules and the fused ring system could be chemically modified to tune the excitation and emission wavelengths.

Visible-light photoredox catalysis has become a powerful and sustainable tool in modern organic synthesis, often utilizing organic dyes as photocatalysts. beilstein-journals.org These catalysts can absorb light energy to facilitate chemical transformations that would otherwise require harsh conditions. researchgate.net

The synthesis of medicinally important heterocyclic structures, such as benzimidazoles, has been achieved using photocatalytic methods. beilstein-journals.org For instance, Eosin Y, a common organic dye, can catalyze the formation of 3-substituted benzimidazoles under green LED irradiation. beilstein-journals.org Although this compound itself has not been reported as a primary photocatalyst, its structural components suggest it could be a target for photocatalytic synthesis or modification. The imidazole core is a key feature in many organic molecules synthesized via photocatalysis, indicating that derivatives of this compound could be synthesized or functionalized using these green chemistry methods. chemsynthesis.com

Materials capable of efficient electron transport are critical for the development of organic electronic devices, including OLEDs. Electron transport materials (ETMs) are typically designed with strong electron-accepting groups to facilitate the movement of electrons. nih.gov

While direct research into the electron transport characteristics of this compound derivatives is not available in the reviewed literature, the design principles for ETMs can be applied to this scaffold. By introducing electron-withdrawing substituents onto the cyclohepta[d]imidazole core, it may be possible to create novel materials with tailored electron transport properties. For example, carbazole (B46965) derivatives featuring electron-accepting oxadiazole and cyano moieties have been successfully developed as highly efficient ETMs for OLEDs. nih.gov This strategy of combining electron-donating and electron-accepting units within a single molecule could be adapted to the this compound system to explore its potential in organic electronics.

Chemical Biology Probes for Molecular Interaction Studies

The ability to design molecules that can selectively interact with biological targets is fundamental to drug discovery and chemical biology. The defined three-dimensional shape of this compound derivatives makes them excellent candidates for development as specific molecular probes.

Farnesyl protein transferase (FPT) is a critical enzyme involved in post-translational modification of proteins, including the Ras protein, which is implicated in approximately 30% of human cancers. stcloudstate.edunih.gov Inhibiting FPT prevents Ras from localizing to the cell membrane, thereby blocking its signaling activity and offering a therapeutic strategy against cancer. nih.govmedchemexpress.com

Extensive research has been conducted on heterocyclic compounds as FPT inhibitors. Notably, a series of derivatives based on a 1-(8-chloro-6,11-dihydro-5H-benzo researchgate.netchemspider.comcyclohepta[1,2-b]pyridin-11-yl)piperazine scaffold, which is structurally related to the cyclohepta[d]imidazole system, has shown potent FPT inhibition. nih.gov Structure-activity relationship (SAR) studies on these compounds revealed that modifications to the piperazine (B1678402) moiety significantly impact their potency and pharmacokinetic properties. For example, the introduction of pyridylacetyl N-oxides or carboxamidopiperidinylacetamido groups led to derivatives with potent in vitro FPT inhibition and excellent in vivo oral bioavailability and antitumor efficacy. nih.gov

These findings provide a strong rationale for investigating this compound derivatives as a new class of FPT inhibitors. The imidazole ring is a known pharmacophore in many enzyme inhibitors, and the cycloheptane fusion provides a rigid scaffold for orienting substituents to fit into the enzyme's active site. nih.gov

Table 1: In Vitro Farnesyl Protein Transferase (FPT) Inhibition by Derivatives of a Structurally Related Benzo researchgate.netchemspider.comcyclohepta[1,2-b]pyridine Scaffold. nih.gov
CompoundKey Structural FeatureFPT Inhibition (IC50)Comment
45a4-Pyridylacetyl analoguePotentOrally active but rapidly metabolized in vivo.
50a3-Pyridylacetyl analoguePotentAlso rapidly metabolized in vivo.
83b (+/-)4-Pyridylacetyl N-oxidePotentImproved metabolic stability and excellent oral bioavailability.
85b [11S(-)]4-Pyridylacetyl N-oxide (S-enantiomer)PotentShowed excellent antitumor efficacy when dosed orally.
160b (+/-)4-Carboxamidopiperidinylacetamido derivativePotentExcellent oral bioavailability and antitumor efficacy.

Analysis of Interactions with Biological Macromolecules and Assembly Processes (e.g., Tubulin Assembly, Colchicine (B1669291) Binding)

Advanced research into the derivatives of this compound has unveiled their significant potential as modulators of microtubule dynamics, a critical process in cell division and structure. These compounds have been a focal point of studies investigating their interactions with tubulin, the fundamental protein component of microtubules. A substantial body of evidence points towards their mechanism of action involving the inhibition of tubulin polymerization by binding to the colchicine site on β-tubulin. nih.gov

The interaction of these derivatives with tubulin disrupts the formation of the mitotic spindle, a key cellular apparatus for chromosome segregation during mitosis. This disruption leads to an arrest of the cell cycle in the G2/M phase and can subsequently trigger apoptosis, or programmed cell death, in cancer cells. rsc.org The potent antimitotic activity of these compounds positions them as promising candidates for the development of novel anticancer agents. semanticscholar.org

Inhibition of Tubulin Polymerization

Derivatives of this compound have demonstrated potent inhibitory effects on tubulin assembly in various studies. For instance, a series of imidazo[1,5-a]pyridine-benzimidazole hybrids, which share structural similarities with the cyclohepta[d]imidazole core, were synthesized and evaluated for their biological activity. Among them, compounds 5d and 5l exhibited significant cytotoxic activity against a panel of sixty human tumor cell lines. rsc.org Further investigation through a tubulin polymerization assay revealed that these compounds effectively inhibited microtubule assembly, with IC50 values of 3.25 μM for 5d and 1.71 μM for 5l . rsc.org This inhibitory effect was further visualized through immunofluorescence analysis in human breast cancer cells (MCF-7), confirming their ability to disrupt the microtubule network. rsc.org

Similarly, research on thiazole-linked chalcone (B49325) derivatives, another class of compounds designed to interact with the colchicine binding site, has provided insights into the structure-activity relationships governing tubulin inhibition. Compound 2e from this series showed significant inhibition of tubulin polymerization with an IC50 value of 7.78 µM, comparable to the well-known colchicine binding site inhibitor Combretastatin-A4 (CA-4), which had an IC50 of 4.93 µM in the same study. semanticscholar.org

The following table summarizes the tubulin polymerization inhibitory activities of selected derivative compounds from related heterocyclic families:

CompoundClassTubulin Polymerization IC50 (µM)Reference
5d Imidazo[1,5-a]pyridine-benzimidazole hybrid3.25 rsc.org
5l Imidazo[1,5-a]pyridine-benzimidazole hybrid1.71 rsc.org
2e Thiazole-linked chalcone7.78 semanticscholar.org
CA-4 Combretastatin4.93 semanticscholar.org

Binding to the Colchicine Site

The colchicine binding site on β-tubulin is a well-established target for antimitotic agents. nih.gov This site is a hydrophobic pocket located at the interface between the α and β-tubulin subunits. nih.gov Binding of a ligand to this site physically hinders the curved-to-straight conformational change of the tubulin dimer that is necessary for its incorporation into a growing microtubule, thereby inhibiting polymerization. nih.gov

Molecular docking studies have been instrumental in elucidating the binding mode of this compound derivatives within the colchicine binding site. These computational analyses predict that the derivatives orient themselves in a manner similar to colchicine and other known colchicine site inhibitors like CA-4. rsc.orgsemanticscholar.org For example, docking simulations of compounds 5d and 5l predicted favorable binding interactions within the colchicine site of tubulin, which is consistent with their observed antiproliferative activity. rsc.org

Key interactions often involve the trimethoxyphenyl (TMP) group, a common feature in many colchicine site inhibitors, which lodges deep within the hydrophobic pocket. nih.gov The structural features of the this compound scaffold and its various substitutions play a crucial role in optimizing the interactions with key amino acid residues in the binding pocket, such as Cysβ241, Leuβ248, Alaβ250, and Valβ315. nih.gov Structure-activity relationship (SAR) studies, guided by molecular modeling, have been pivotal in designing more potent derivatives. For instance, the introduction of specific substituents can lead to the formation of additional hydrogen bonds or enhanced hydrophobic interactions, thereby increasing the binding affinity and, consequently, the biological activity. nih.gov

Future Directions and Emerging Research Avenues for Cyclohepta D Imidazol 4 Amine

Exploration of Sustainable and Green Synthetic Routes

The development of environmentally benign synthetic methodologies is a cornerstone of modern chemistry. Future research on Cyclohepta[d]imidazol-4-amine should prioritize the exploration of green and sustainable synthetic pathways to its core structure and derivatives.

Current synthetic strategies for imidazole-containing compounds often rely on multi-step procedures that may involve harsh reagents and generate significant waste. asianpubs.orgsemanticscholar.org To address this, researchers can investigate several promising green chemistry approaches. One-pot multicomponent reactions (MCRs) offer an efficient alternative by combining multiple starting materials in a single step, thereby reducing solvent usage and purification steps. asianpubs.orgnih.gov The use of eco-friendly solvents, such as water or deep eutectic solvents (DESs), could further enhance the sustainability of the synthesis. nih.govmdpi.com

Catalysis will be pivotal in developing these green routes. The use of reusable, non-toxic catalysts like magnetic iron oxide nanoparticles has shown promise in the synthesis of other imidazole (B134444) derivatives and could be adapted for this compound. researchgate.net Microwave-assisted and solvent-free reaction conditions are additional strategies that can lead to shorter reaction times, higher yields, and a reduced environmental footprint. asianpubs.orgsemanticscholar.org

Table 1: Potential Green Synthetic Approaches for this compound

Synthetic StrategyPotential AdvantagesKey Research Focus
Multicomponent Reactions (MCRs)High atom economy, reduced waste, simplified procedures. asianpubs.orgnih.govIdentification of suitable starting materials and catalysts.
Deep Eutectic Solvents (DESs)Biodegradable, low toxicity, recyclable. nih.govScreening of DES compositions for optimal solubility and reactivity.
Microwave-Assisted SynthesisRapid reaction times, increased yields, energy efficiency. semanticscholar.orgbiomedpharmajournal.orgOptimization of microwave parameters for specific reaction steps.
Reusable CatalysisReduced catalyst waste, cost-effectiveness. researchgate.netDevelopment of robust and easily separable catalysts.

Design and Synthesis of Advanced Derivatives with Precisely Engineered Chemical Functions

The imidazole scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities. jchemrev.comresearchgate.netmdpi.com By strategically modifying the this compound core, a diverse library of advanced derivatives with tailored chemical functions can be generated.

Future synthetic efforts should focus on introducing various substituents onto the cycloheptane (B1346806) ring, the imidazole nucleus, and the amino group. These modifications can modulate the compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which are crucial for biological activity. vedantu.comnih.gov For instance, the introduction of different aryl or alkyl groups could influence the compound's interaction with biological targets. acs.org

The synthesis of these derivatives will likely involve a range of organic reactions, including cross-coupling reactions, nucleophilic substitutions, and functional group interconversions. The development of regioselective synthetic methods will be critical to control the position of new substituents and to create a well-defined structure-activity relationship (SAR) profile.

Table 2: Potential Derivatives of this compound and Their Engineered Functions

Derivative ClassPotential Engineered FunctionExample Synthetic Strategy
N-Substituted Amino DerivativesModulation of basicity and hydrogen bonding.Acylation, alkylation, or reductive amination of the 4-amino group.
C-Substituted Imidazole DerivativesAlteration of electronic properties and steric hindrance.Halogenation followed by cross-coupling reactions on the imidazole ring.
Functionalized Cycloheptane RingIntroduction of new pharmacophores and solubility modifiers.Oxidation, reduction, or substitution reactions on the cycloheptane moiety.
Fused-Ring AnaloguesCreation of rigidified structures with enhanced target binding.Intramolecular cyclization reactions.

Integration of Advanced Computational Methods for Predictive Chemistry

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, offering the ability to predict molecular properties and guide experimental work. nih.govplos.org For this compound, computational methods can be employed to accelerate the discovery and development of new derivatives with desired functionalities.

Density Functional Theory (DFT) calculations can be used to investigate the electronic structure, reactivity, and spectroscopic properties of the parent compound and its derivatives. nih.gov This information can provide insights into the molecule's stability and potential reaction pathways. Molecular docking simulations can predict the binding affinity and mode of interaction of this compound derivatives with various biological targets, such as enzymes and receptors. nih.govplos.org This can help to prioritize the synthesis of compounds with the highest potential for biological activity.

Quantitative Structure-Activity Relationship (QSAR) studies can be performed on a library of synthesized derivatives to develop predictive models that correlate chemical structure with biological activity. These models can then be used to design new compounds with improved properties.

Table 3: Application of Computational Methods to this compound Research

Computational MethodApplicationPredicted Outcomes
Density Functional Theory (DFT)Electronic structure and reactivity analysis. nih.govOptimized geometry, charge distribution, and reaction energetics.
Molecular DockingPrediction of binding to biological targets. nih.govplos.orgBinding affinity scores and visualization of protein-ligand interactions.
Quantitative Structure-Activity Relationship (QSAR)Development of predictive models for biological activity.Correlation of molecular descriptors with observed activity.
Molecular Dynamics (MD) SimulationsStudy of conformational flexibility and interactions over time.Understanding the dynamic behavior of the molecule in a biological environment.

Interdisciplinary Research at the Nexus of Organic Chemistry, Materials Science, and Chemical Biology

The versatile nature of the imidazole scaffold suggests that this compound could be a valuable building block in interdisciplinary research. nih.govresearchgate.netresearchgate.net Future investigations should explore its potential at the interface of organic chemistry, materials science, and chemical biology.

In materials science, imidazole-containing polymers have been explored for various applications, including as proton conductors and in the development of functional materials. researchgate.net The unique seven-membered ring of this compound could impart interesting conformational and packing properties to polymers, leading to novel materials with tailored electronic or optical properties.

In chemical biology, the imidazole ring is a key component of many biologically important molecules, including the amino acid histidine. fiveable.mewikipedia.org Derivatives of this compound could be developed as chemical probes to study biological processes or as ligands for metal-based catalysts in bio-inspired systems. The amino group provides a convenient handle for conjugation to other molecules, such as fluorescent dyes or affinity tags.

The exploration of this compound and its derivatives in these interdisciplinary areas will require collaboration between scientists with diverse expertise. Such efforts are likely to uncover new and unexpected applications for this intriguing heterocyclic compound.

Q & A

Q. What are the recommended synthetic routes for Cyclohepta[d]imidazol-4-amine, and how do reaction conditions influence yield?

this compound synthesis typically involves cyclization reactions. For imidazole derivatives, a common method is the condensation of 1,2-diamines with α-halo ketones or aldehydes under acidic conditions, using Lewis acids like zinc chloride as catalysts . Temperature control and solvent selection (e.g., polar aprotic solvents) are critical for optimizing yields. For example, highlights the formation of a cyclohepta structure through bifurcated hydrogen bonds, emphasizing the role of precise stoichiometry and reaction time in achieving structural integrity .

Q. Which analytical techniques are essential for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : To resolve hydrogen and carbon environments, confirming ring substitution patterns .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation pathways, critical for purity assessment .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., amines, nitro groups) .
  • X-ray Crystallography : Provides definitive 3D structural data if suitable crystals are obtained .

Q. How does the nitro group in imidazole derivatives like this compound influence reactivity?

The nitro group acts as an electron-withdrawing substituent, polarizing the imidazole ring and enhancing electrophilic substitution at specific positions. This property is leveraged in functionalization reactions, such as amination or halogenation, to generate bioactive analogs .

Advanced Research Questions

Q. What computational methods are used to model the cyclohepta structure’s hydrogen-bonding network?

Hybrid two-level ONIOM (B3LYP/6-31G:PM3) methods are effective for simulating bifurcated hydrogen bonds in cyclohepta systems. demonstrates that this approach accurately predicts IR frequencies and bond angles (e.g., 66.6° for bifurcated H-bonds), aligning with experimental data . Molecular dynamics simulations further elucidate conformational stability under varying pH and temperature conditions .

Q. How can researchers resolve contradictions in literature regarding the biological activity of imidazole derivatives?

Discrepancies often arise from variations in assay conditions or structural analogs. For example:

  • Dose-Response Analysis : Compare IC₅₀ values across studies using standardized cell lines (e.g., HEK293 vs. HeLa) .
  • Structural Analog Screening : Evaluate substituent effects (e.g., ethyl vs. methyl groups) on target binding, as seen in for tetrahydroindazole derivatives .
  • Meta-Analysis : Cross-reference PubMed data (e.g., and ) to identify consensus on mechanisms like enzyme inhibition .

Q. What strategies optimize this compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Structure-Activity Relationship (SAR) Studies : Modify substituents at the 4-amine position to enhance binding affinity. highlights the role of aromatic moieties (e.g., 2-phenyl groups) in improving receptor interactions .
  • Pharmacophore Modeling : Use docking simulations (e.g., FLT3 kinase in ) to predict binding modes and guide synthetic modifications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.